molecular formula C24H22N2O3S B7710644 N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide

N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide

Cat. No. B7710644
M. Wt: 418.5 g/mol
InChI Key: JRLUZQVJBULPTG-UHFFFAOYSA-N
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Description

The compound is a derivative of hydroxyquinoline, which is a type of heterocyclic compound. Hydroxyquinoline derivatives are known to have various biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely include a hydroxyquinoline core, with additional functional groups attached. These could include a methyl group and a tolyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Hydroxyquinoline derivatives can undergo various types of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including the compound , have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells . For instance, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide, a quinoline derivative, has shown significant anticancer activity .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives are also known for their antidepressant and anticonvulsant activities . These compounds can potentially be used in the treatment of various neurological disorders .

Antiviral Activity

Quinoline derivatives have demonstrated antiviral activity . They can potentially be used in the treatment of various viral infections .

Anti-inflammatory Activity

Quinoline derivatives are known for their anti-inflammatory effects . They can potentially be used in the treatment of various inflammatory conditions .

Antihypertensive Activity

Quinoline derivatives have shown antihypertensive effects . They can potentially be used in the treatment of high blood pressure .

Anti-HIV Agents

Quinoline derivatives are known to act as anti-HIV agents . They can potentially be used in the treatment of HIV infection .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some hydroxyquinoline derivatives are known to have antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar derivatives. This could include testing their efficacy against various diseases and investigating their mechanisms of action .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-7-11-21(12-8-17)26(30(28,29)22-13-9-18(2)10-14-22)16-20-15-19-5-3-4-6-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUZQVJBULPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

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